molecular formula C6H8N2 B081748 2,4-Dimethylpyrimidine CAS No. 14331-54-5

2,4-Dimethylpyrimidine

Cat. No. B081748
CAS RN: 14331-54-5
M. Wt: 108.14 g/mol
InChI Key: PMCOWOCKUQWYRL-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrimidine is an organic compound with the molecular formula C6H8N2 . It is a derivative of pyrimidine, a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

There are several methods to synthesize 2,4-Dimethylpyrimidine. One method involves the design and synthesis of a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrimidine is characterized by a pyrimidine ring with two methyl groups attached at the 2 and 4 positions . The molecule has a relatively stable and high electrophilic nature .


Chemical Reactions Analysis

2,4-Dimethylpyrimidine can participate in various chemical reactions. For instance, it can be used in the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Physical And Chemical Properties Analysis

2,4-Dimethylpyrimidine has a density of 1.0±0.1 g/cm3, a boiling point of 151.2±9.0 °C at 760 mmHg, and a vapour pressure of 4.7±0.3 mmHg at 25°C . It also has a molar refractivity of 32.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 108.4±3.0 cm3 .

Scientific Research Applications

1. Nonlinear Optical Applications

  • Summary of Application: 2,4-Dimethylpyrimidine is used in the synthesis of new organic single crystals for nonlinear optical (NLO) applications .
  • Methods of Application: The crystals were grown using the slow evaporation solution technique. The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis . The structure of the compound was solved by SHELXS and SHELXL programs using the direct method .
  • Results or Outcomes: The third-order nonlinear optical property of the crystal was measured from the Z-scan technique (He–Ne laser with 632.8 nm), thus results support that the crystal is more suitable for electronic and optical domain applications .

2. Antimicrobial Activity

  • Summary of Application: 2,4-Dimethylpyrimidine derivatives are investigated for their antimicrobial activity .
  • Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
  • Results or Outcomes: The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .

3. Synthesis of Organic Single Crystals

  • Summary of Application: 2,4-Dimethylpyrimidine is used in the synthesis of new organic single crystals, specifically 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF), for nonlinear optical (NLO) applications .
  • Methods of Application: The crystals were grown using the slow evaporation solution technique. The crystallographic information of the grown single crystal was collected by the single X-ray diffraction analysis . The structure of AMPTF was solved by SHELXS and SHELXL programs using the direct method .
  • Results or Outcomes: The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique (He–Ne laser with 632.8 nm), thus results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .

4. SNAr Reactions

  • Summary of Application: 2,4-Dimethylpyrimidine is used in aromatic nucleophilic substitution (SNAr) reactions .
  • Methods of Application: The reactions of SNAr on symmetrically substituted 4,6-dichloropyrimidine derivatives were carried out under mild and environmentally friendly conditions .
  • Results or Outcomes: The isolated compounds are products of amination, solvolysis, and Claisen–Schmidt condensation processes . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

5. β-Glucuronidase Inhibitors

  • Summary of Application: 2-Aminopyrimidine derivatives, synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines, were evaluated for their β-glucuronidase inhibitory activity .
  • Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
  • Results or Outcomes: Among the synthesized compounds, one demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .

6. Nucleophilic Substitution Reactions

  • Summary of Application: 2,4-Dimethylpyrimidine is used in aromatic nucleophilic substitution (SNAr) reactions .
  • Methods of Application: The reactions of SNAr on symmetrically substituted 4,6-dichloropyrimidine derivatives were carried out under mild and environmentally friendly conditions .
  • Results or Outcomes: The isolated compounds are products of amination, solvolysis, and Claisen–Schmidt condensation processes . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Safety And Hazards

While specific safety and hazard information for 2,4-Dimethylpyrimidine was not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Always use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCOWOCKUQWYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162385
Record name Pyrimidine, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyrimidine

CAS RN

14331-54-5
Record name Pyrimidine, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIMIDINE, 2,4-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
H YAMANAKA, H ABE, T SAKAMOTO - … and Pharmaceutical Bulletin, 1977 - jstage.jst.go.jp
Benzoylation of 2, 4-dimethyl-(Ia), 2, 4, 6—trimethyl—pyrimidine (Ib), 2, 4-dimethylquinazoline (Ic), 2, 4-dimethyl-(Id), 2, 4, 6-trimethy1-pyridine (le), and 2, 4-dimethylquinoline (If) with …
Number of citations: 26 www.jstage.jst.go.jp
T Sakamoto, H Yoshizawa… - Chemical and …, 1984 - jstage.jst.go.jp
The condensation of 2, 4 (2, 6)-dimethylpyrimidines (7a–c), but not 6-methoxy-2, 4-dimethylpyrimidine (7d), with benzaldehyde in the presence of zinc chloride occurred at the 4 (6)-…
Number of citations: 12 www.jstage.jst.go.jp
TL Luke, H Mohan, TA Jacob, VM Manoj… - Journal of physical …, 2002 - Wiley Online Library
The reactions of hydrated electrons (e aq − ) and hydrogen atoms (H · ) with 4,6‐dihydroxy‐2‐methylpyrimidine (DHMP), 2,4‐dimethyl‐6‐hydroxypyrimidine (DMHP), 5,6‐dimethyluracil (…
Number of citations: 7 onlinelibrary.wiley.com
H Yamanaka - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Several 4-alkoxy-6-methylpyrimidines were prepared and they were derived to N-oxides by the application of hydrogen peroxide in glacial acetic acid solution Or monoperphthalic acid …
Number of citations: 8 www.jstage.jst.go.jp
PC Eisman, SG Geftic… - Proceedings of the …, 1952 - journals.sagepub.com
1.6-Sulfanilamido-2,4-dimethylpyrimidine (Elkosin) possesses a high degree of effectiveness in experimental mouse infections induced by Strep. Pyogenes, Diplo. Pneumoniae and …
Number of citations: 3 journals.sagepub.com
A Fujita, T Yamamoto, S Minami… - Chemical and …, 1965 - jstage.jst.go.jp
To test the antibacterial activity, 2-or 4-[2-(5-nitro-2-furyl) vinyl] pyrimidines were synthesized by the condensation of 5-nitro-2-furaldehyde (Va) with the active methyl group of …
Number of citations: 8 www.jstage.jst.go.jp
EK Beloglazkina, AA Chizhevskii, VN Nuriev… - Russian chemical …, 2005 - Springer
The reactions of 5-acylpyrimidine-4-thiones with aliphatic diamines in the presence of Ni II and Co II salts were studied. New Ni II and Co III complexes with ligands of the …
Number of citations: 4 link.springer.com
HC Van der Plas, B Haase, B Zuurdeeg… - Recueil des Travaux …, 1966 - Wiley Online Library
Reactions of 2‐methyl‐, 2‐ethyl‐, 2‐phenyl‐, 2,5‐ and 2,6‐dimethyl‐4‐chloropyrimidine with potassium amide in liquid ammonia have been investigated. Together with aminations …
Number of citations: 30 onlinelibrary.wiley.com
VA Serzhanina, NV Khromov-Borisov… - Chemistry of …, 1968 - Springer
By the NMR method, the chemical shifts characterizing the methyl groups in monohydroxymonomethyl derivatives of pyrimidine have been determined. The changes in the …
Number of citations: 2 link.springer.com
H Yamanaka, M Annaka, Y Kondo… - Chemical and …, 1985 - jstage.jst.go.jp
In the presence of tetrakis (triphenylphosphine) palladium, 2-iodo-4, 6-dimethy1pyrimidine and 4-iodo-2, 6-dimethylpyrimidine reacted with ethoxycarbonylmethylzinc bromide (…
Number of citations: 31 www.jstage.jst.go.jp

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